Product packaging for 1-(4-methylbenzoyl)-4-propylpiperazine(Cat. No.:)

1-(4-methylbenzoyl)-4-propylpiperazine

Cat. No.: B4884280
M. Wt: 246.35 g/mol
InChI Key: VWGVCOQVTLFUAT-UHFFFAOYSA-N
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Description

1-(4-Methylbenzoyl)-4-propylpiperazine is a synthetic organic compound featuring a piperazine core, which is a privileged scaffold in medicinal chemistry and drug discovery. The piperazine ring is substituted at the 1-position with a 4-methylbenzoyl group and at the 4-position with a propyl chain. Piperazine derivatives are of significant interest in pharmacological research due to their diverse biological activities. They are frequently investigated as key intermediates in the synthesis of more complex molecules and are explored for their potential interactions with the central nervous system . For instance, structurally related diphenyl piperazine compounds have been studied for their high affinity for the dopamine transporter (DAT) and their potential as inhibitors of dopamine uptake, suggesting relevance for research into central nervous system disorders . Furthermore, the piperazine moiety is known to improve the pharmacokinetic properties of drug-like molecules, often enhancing water solubility and bioavailability, making it a valuable template in the rational design of research compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O B4884280 1-(4-methylbenzoyl)-4-propylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylphenyl)-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-8-16-9-11-17(12-10-16)15(18)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGVCOQVTLFUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 1 4 Methylbenzoyl 4 Propylpiperazine

Retrosynthetic Analysis of the 1-(4-Methylbenzoyl)-4-Propylpiperazine Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. The process involves deconstructing a target molecule into simpler, commercially available precursors, known as starting materials. amazonaws.comnumberanalytics.comicj-e.org This is achieved by mentally cleaving bonds, a process called disconnection, which corresponds to the reverse of a known chemical reaction. amazonaws.comscitepress.org

For the target molecule, this compound, the most logical disconnections involve the two carbon-nitrogen bonds formed during the final synthetic steps.

Disconnection A (Amide C-N Bond): The bond between the carbonyl carbon of the 4-methylbenzoyl group and the piperazine (B1678402) nitrogen is a key disconnection site. This disconnection suggests an acylation reaction as the forward synthetic step. Breaking this bond yields two synthons: a 1-propylpiperazine (B1297305) cation and a 4-methylbenzoyl anion. The corresponding chemical reagents for these synthons are 1-propylpiperazine and an activated 4-methylbenzoyl derivative, such as 4-methylbenzoyl chloride.

Disconnection B (Alkyl C-N Bond): Alternatively, the bond between the propyl group and the second piperazine nitrogen can be disconnected. This corresponds to an N-alkylation reaction in the forward synthesis. researchgate.net This disconnection leads to 1-(4-methylbenzoyl)piperazine (B39415) and a propyl cation as synthons. The practical reagents would be 1-(4-methylbenzoyl)piperazine and a propyl halide, like 1-bromopropane (B46711).

Further deconstruction of the intermediates, 1-propylpiperazine and 1-(4-methylbenzoyl)piperazine, leads back to the parent piperazine ring. This two-pronged retrosynthetic analysis reveals two primary convergent pathways for the synthesis, both originating from piperazine, 4-methylbenzoic acid (or its acid chloride), and a propylating agent.

Figure 1: Retrosynthetic Analysis of this compound

Contemporary Synthetic Strategies for N-Acylated Piperazine Derivatives

The piperazine scaffold is a privileged structure in medicinal chemistry, and numerous methods exist for its functionalization. nih.gov

N-Acylation Methods for Piperazine Ring Functionalization

N-acylation is a fundamental transformation for functionalizing the piperazine ring. The most direct method involves the reaction of a monosubstituted piperazine with an acylating agent. nih.gov

A common laboratory-scale procedure is the Schotten-Baumann reaction, where a piperazine derivative is treated with an acyl chloride in the presence of a base. For instance, 1-(4-chlorobenzhydryl)piperazine (B1679854) can be acylated with various benzoyl chlorides using triethylamine (B128534) as a base in a solvent like dichloromethane (B109758) at low temperatures (0–5 °C) before stirring at room temperature. nih.gov This method is efficient, with reaction times typically spanning 5–6 hours. nih.gov

Alternatively, carboxylic acids can be coupled directly with piperazines using peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), or HATU. When starting with unsubstituted piperazine, careful control of stoichiometry is crucial to minimize the formation of the undesired N,N'-diacylated byproduct. nih.gov

Alkylation Reactions for Piperazine Nitrogen Substitution

The introduction of alkyl groups onto a piperazine nitrogen can be achieved through several reliable methods. nih.gov

Nucleophilic Substitution: This is a widely used method involving the reaction of a piperazine with an alkyl halide (e.g., chloride or bromide). nih.govambeed.com The reaction is typically performed in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). For example, the synthesis of Ponatinib involves the alkylation of N-methylpiperazine with a reactive benzyl (B1604629) bromide. nih.gov

Reductive Amination: This powerful method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.gov A common protocol involves using sodium triacetoxyborohydride (B8407120) as the reducing agent in a chlorinated solvent like dichloroethane. This method is valued for its mild conditions and broad substrate scope. A synthesis of 1-methyl-4-(4-piperidyl)piperazine hydrochloride utilizes this approach by reacting N-methylpiperazine with N-Boc-piperidin-4-one. google.com

The table below summarizes these two primary methods for N-alkylation.

Method Reactants Reagents/Conditions Advantages Reference(s)
Nucleophilic Substitution Piperazine, Alkyl Halide (R-X)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, Acetonitrile)Simple procedure, readily available starting materials. nih.gov, ambeed.com
Reductive Amination Piperazine, Aldehyde/KetoneReducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH)Mild conditions, high efficiency, avoids harsh reagents. nih.gov, google.com

Multi-Component Reactions in Piperazine Synthesis

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules like piperazine derivatives by combining three or more reactants in a single step. thieme-connect.com Isocyanide-based multicomponent reactions (IMCRs) are particularly powerful for creating diverse piperazine scaffolds. thieme-connect.comrug.nl

One notable example is the Ugi four-component condensation. A study by Rossen et al. demonstrated the synthesis of piperazine-2-carboxamides via a one-pot reaction of an N-alkylethylenediamine, chloroacetaldehyde, a carboxylic acid, and an isocyanide, achieving yields between 34–66%. thieme-connect.com Another approach involves a one-pot, three-component reaction between N-activated aziridines, anilines, and propargyl carbonates, which proceeds with excellent stereoselectivity to form highly substituted piperazines. acs.org These methods are advantageous for their atom economy and ability to rapidly generate structural complexity from simple precursors. thieme-connect.com

Rearrangement Reactions in Piperazine Synthesis

Molecular rearrangements provide another sophisticated tool for synthesizing the piperazine core. tandfonline.com Various named rearrangement reactions have been adapted for this purpose, including the Mumm, Schmidt, Curtius, and Diaza-Cope rearrangements. tandfonline.comresearchgate.nettandfonline.combenthamdirect.com These methods are particularly useful for creating specific substitution patterns or accessing complex piperazine analogs. researchgate.net

For instance, the Mumm rearrangement has been identified as an economical method for piperazine synthesis, providing moderate yields. tandfonline.com The Aza-Wittig, Schmidt, and cyclic rearrangement reactions are noted for providing higher yields in shorter reaction times with readily available reagents. tandfonline.com While often involving more complex precursors, these rearrangement strategies highlight the versatility of modern synthetic chemistry in constructing heterocyclic frameworks. tandfonline.comtandfonline.com

Optimization of Reaction Conditions and Yield for this compound

Optimizing reaction conditions is critical for maximizing product yield, minimizing impurities, and ensuring process efficiency and scalability. For a two-step synthesis of this compound (either by alkylation followed by acylation or vice versa), several parameters must be considered.

Solvent Selection: The choice of solvent can significantly impact reaction rates and selectivity. For N-alkylation with propyl bromide, polar aprotic solvents like acetonitrile or DMF are often effective. For the acylation step with 4-methylbenzoyl chloride, less reactive solvents such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are preferred to avoid side reactions. Studies on analogous reactions have shown that acetonitrile can offer a good balance between conversion and selectivity. scielo.br

Base: In the acylation step, a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to neutralize the HCl byproduct. For the alkylation step, an inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is common as it is easily removed during workup.

Temperature and Reaction Time: N-acylation reactions are often initiated at 0 °C to control the initial exothermic reaction before being allowed to warm to room temperature. nih.gov Reaction times must be optimized; while longer times can increase conversion, they may also lead to the formation of degradation products. scielo.br Monitoring the reaction by techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal endpoint. An optimization study for a similar oxidative coupling reaction found that reaction time could be reduced from 20 hours to 4 hours without a significant loss of yield. scielo.br

Stoichiometry: The molar ratio of the reactants is crucial, especially when using piperazine as a starting material, to control the degree of substitution. To favor mono-acylation or mono-alkylation, a significant excess of piperazine is often used, which can be removed later. nih.gov

The following table illustrates hypothetical optimization data for the N-acylation step (reacting 1-propylpiperazine with 4-methylbenzoyl chloride), based on common findings in related syntheses.

Entry Solvent Base (Equivalents) Temperature (°C) Time (h) Yield (%)
1DichloromethaneEt₃N (1.2)25685
2TetrahydrofuranEt₃N (1.2)25682
3AcetonitrileEt₃N (1.2)25678
4DichloromethaneK₂CO₃ (1.5)251265
5DichloromethaneEt₃N (1.2)0 to 25591
6DichloromethaneEt₃N (2.0)0 to 25590

This data suggests that using dichloromethane as the solvent with triethylamine as the base, while starting the reaction at a lower temperature, provides the optimal conditions for this transformation.

Stereochemical Control in the Synthesis of Piperazine Derivatives

While this compound is an achiral molecule, the synthesis of its chiral analogues, where substituents are present on the carbon atoms of the piperazine ring, is of significant interest in medicinal chemistry. The stereochemistry of such derivatives can profoundly influence their pharmacological profiles and receptor binding selectivity. researchgate.net The development of methods to control the three-dimensional arrangement of atoms is therefore a critical aspect of modern synthetic chemistry. rsc.org

Key strategies for achieving stereochemical control in the synthesis of piperazine derivatives include:

Use of Chiral Pool Starting Materials: A common and effective approach involves the use of readily available, enantiomerically pure starting materials, such as amino acids or their derivatives. For instance, homochiral cis-2,5-disubstituted piperazines have been constructed from (S)-amino acid derivatives. rsc.org Similarly, enantiomerically pure bicyclic piperazines can be synthesized starting from L-proline. rsc.org This strategy transfers the chirality of the starting material to the final piperazine product.

Diastereoselective Cyclization: Another powerful technique is the diastereoselective cyclization of a precursor molecule to form the piperazine ring. A highly diastereoselective intramolecular hydroamination, often catalyzed by palladium, can be employed to create 2,6-disubstituted piperazines. rsc.orgorganic-chemistry.org The choice of catalyst and reaction conditions allows for control over the relative stereochemistry (cis or trans) of the substituents on the newly formed ring. rsc.org

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods provides an efficient route to chiral piperazines. For example, a palladium-catalyzed cyclization reaction can produce highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org This approach relies on a chiral catalyst to influence the stereochemical outcome of the ring-forming reaction.

Heterocyclic Merging: Novel methods, such as a heterocyclic merging approach, can construct stereochemically diverse indazolo-piperazines. This strategy involves a late-stage Michael addition to build the piperazine ring onto a chiral scaffold, resulting in enantiomerically pure fused heterocyclic systems. nih.gov

The table below summarizes various methodologies for achieving stereochemical control in piperazine synthesis.

Table 1: Methodologies for Stereoselective Synthesis of Piperazine Derivatives

Method Chiral Source / Catalyst Key Features Stereochemical Outcome
Chiral Pool Synthesis (S)-Amino acid derivatives Cu-catalyzed regioselective ring-opening and closing of N-tosyl aziridines. rsc.org Homochiral cis-2,5-disubstituted piperazines. rsc.org
Diastereoselective Hydroamination Palladium catalyst Modular synthesis starting from amino acids via cyclic sulfamidates. rsc.orgorganic-chemistry.org Highly diastereoselective formation of trans-2,6-disubstituted piperazines. rsc.org
Asymmetric Cyclization Palladium catalyst Modular coupling of a propargyl unit with various diamine components. organic-chemistry.org High regio- and stereochemical control. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. mdpi.com These principles can be applied to the synthesis of this compound, likely formed through the acylation of 1-propylpiperazine, by optimizing the synthesis of the piperazine precursor and the final coupling step.

Recent advances in green synthetic methodologies applicable to piperazine derivatives include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate chemical reactions, leading to significantly shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.comresearchgate.net This technique is effective for synthesizing various heterocyclic compounds, including piperazines. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. mdpi.com This method often employs organic photocatalysts, such as carbazolyl dicyanobenzene (4CzIPN), or iridium-based complexes to facilitate reactions under mild conditions, thereby avoiding the need for toxic reagents and harsh conditions. organic-chemistry.orgmdpi.com The CarboxyLic Amine Protocol (CLAP), for example, uses photoredox catalysis for the decarboxylative cyclization between amino-acid-derived diamines and aldehydes to access C2-substituted piperazines. mdpi.com

Solvent-Free and Alternative Solvent Systems: A key goal of green chemistry is to minimize or eliminate the use of hazardous volatile organic compounds (VOCs). This can be achieved through solvent-free reaction conditions, such as mechanochemical grinding, which has been successfully used for the synthesis of N-substituted amines. mdpi.com A patent for a related compound, 4-(4-methylpiperazine-1-methyl)benzonitrile, describes a solvent-free solid-phase synthesis. google.com When solvents are necessary, greener alternatives like water or the use of one of the reactants in excess as the solvent can be employed. organic-chemistry.org

Multicomponent and One-Pot Reactions: Designing a synthesis where multiple bond-forming events occur in a single reaction vessel (a "one-pot" or multicomponent reaction) enhances efficiency by reducing the number of intermediate purification steps, minimizing solvent waste, and saving time and energy. researchgate.net

The following table compares traditional synthetic methods with potential green alternatives for key steps in the synthesis of a substituted piperazine like this compound.

Table 2: Comparison of Traditional and Green Synthetic Approaches for Piperazine Synthesis

Synthetic Step Traditional Method Green Alternative Advantages of Green Approach
Piperazine Ring Formation Condensation of diethanolamine (B148213) with an amine in the presence of strong acids (e.g., HBr) and high temperatures for extended periods. core.ac.uk Visible-light-promoted decarboxylative annulation using a photocatalyst (e.g., 4CzIPN) at room temperature. organic-chemistry.orgmdpi.com Milder reaction conditions, reduced energy use, avoidance of strong acids, improved safety profile. mdpi.com
N-Alkylation Reaction with alkyl halides in the presence of a base and organic solvents like DMF or CH₂Cl₂. nih.govnih.gov Reductive amination using greener reducing agents or direct alkylation under solvent-free conditions. google.comnih.gov Reduced use of hazardous solvents, potentially fewer side products, improved atom economy. mdpi.com

| Acylation | Acylation with benzoyl chlorides in chlorinated solvents (e.g., dichloromethane) with a tertiary amine base. nih.gov | Microwave-assisted acylation or use of greener solvents like 2-MeTHF. | Shorter reaction times, reduced energy consumption, use of more environmentally benign solvents. researchgate.net |

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are indispensable for confirming the covalent structure and exploring the dynamic conformational landscape of 1-(4-methylbenzoyl)-4-propylpiperazine. Techniques such as NMR, HRMS, and FT-IR provide complementary information, painting a comprehensive picture of the molecule's atomic connectivity, elemental composition, and functional group arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state structure and dynamics of N-acylpiperazines. nih.gov The spectra for this compound are complicated by two primary conformational phenomena: the restricted rotation around the C(O)-N amide bond and the chair-chair interconversion of the piperazine (B1678402) ring. nih.govrsc.org

At room temperature, the rotation around the amide bond is slow on the NMR timescale due to its partial double-bond character. This results in the presence of distinct rotational isomers (rotamers), leading to a doubling or broadening of signals for the piperazine protons, particularly those adjacent to the amide nitrogen. rsc.org Similarly, the interconversion between the two chair conformations of the piperazine ring can also be restricted, further complicating the spectra. nih.gov Temperature-dependent NMR studies are often employed to analyze these dynamics. By increasing the temperature, the rate of interchange between conformers increases, leading to the coalescence of separate signals into a time-averaged signal. rsc.org

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to unambiguously assign all proton and carbon signals, confirming the connectivity between the p-toluoyl group, the piperazine ring, and the N-propyl substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on analogous structures and general chemical shift principles. Actual spectra may show broadened or multiple signals for piperazine ring protons and carbons due to conformational dynamics.

¹H NMR (Proton)¹³C NMR (Carbon)
AssignmentPredicted Chemical Shift (δ, ppm)AssignmentPredicted Chemical Shift (δ, ppm)
Propyl-CH₃~0.9Propyl-CH₃~12
Propyl-CH₂ (middle)~1.5-1.6Propyl-CH₂ (middle)~20
Propyl-CH₂ (attached to N)~2.3-2.4Propyl-CH₂ (attached to N)~60
Benzoyl-CH₃~2.4Benzoyl-CH₃~21
Piperazine-H (adjacent to N-propyl)~2.4-2.6Piperazine-C (adjacent to N-propyl)~53
Piperazine-H (adjacent to N-benzoyl)~3.4-3.8 (broad)Piperazine-C (adjacent to N-benzoyl)~42-48 (broad)
Aromatic-H (ortho to C=O)~7.3Aromatic-C (ortho to C=O)~129
Aromatic-H (meta to C=O)~7.2Aromatic-C (meta to C=O)~127
Aromatic-C (ipso, C-CH₃)~140
Aromatic-C (ipso, C-C=O)~133
Amide C=O~170

HRMS provides an extremely accurate mass measurement of the parent molecular ion, which serves to confirm the elemental composition. For this compound (C₁₆H₂₄N₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated to be 261.1961 Da.

Tandem mass spectrometry (MS/MS) experiments elucidate the fragmentation pathways, offering structural confirmation. The fragmentation of N-acylpiperazines is well-documented and typically involves characteristic cleavages of the piperazine ring and its substituents. researchgate.net Common fragmentation pathways for this molecule would include:

Formation of the p-toluoyl cation: Cleavage of the amide C-N bond results in a highly stable acylium ion at m/z 119.1.

Piperazine ring fragmentation: The piperazine ring can undergo cleavage to produce characteristic fragments. A key fragmentation involves the loss of the propyl group and subsequent ring opening, or cleavage alpha to the nitrogen atoms. researchgate.net

Loss of the propyl group: Cleavage of the N-propyl bond can lead to a fragment corresponding to the [M-C₃H₇]⁺ ion.

Table 2: Predicted HRMS Fragmentation Data for [C₁₆H₂₄N₂O+H]⁺

m/z (Predicted)Formula of FragmentDescription of Loss/Fragment Structure
261.1961[C₁₆H₂₅N₂O]⁺Molecular Ion [M+H]⁺
142.1281[C₈H₁₆N₂]⁺Loss of the p-toluoyl group; propylpiperazine fragment
119.0491[C₈H₇O]⁺Cleavage of the amide bond; p-toluoyl acylium ion (base peak)
91.0542[C₇H₇]⁺Loss of CO from the p-toluoyl cation; tropylium ion
98.0968[C₆H₁₂N]⁺Fragment from piperazine ring cleavage

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound is characterized by several key absorption bands.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3050-3000C-H StretchAromatic Ring
2960-2850C-H StretchAliphatic (Propyl & Piperazine)
1645-1630C=O Stretch (Amide I band)Tertiary Amide
1610, 1510C=C StretchAromatic Ring
1280-1240C-N StretchAryl-N (Amide)
1180-1150C-N StretchAlkyl-N (Amine)
820-810C-H Bend (out-of-plane)1,4-disubstituted Aromatic Ring

The most prominent feature is the strong absorption band for the amide carbonyl (C=O) group, which typically appears around 1640 cm⁻¹. The exact position of this band is sensitive to the electronic and steric environment. The spectrum also clearly shows C-H stretching vibrations for both the aromatic ring and the aliphatic propyl and piperazine groups, as well as characteristic C-N stretching bands.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods reveal structure and dynamics in fluid phases, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsional angles.

Although a specific crystal structure for this compound is not publicly available, analysis of closely related N-acylpiperazine structures, such as 1-(4-nitrobenzoyl)piperazine, provides significant insight into the expected solid-state conformation. nih.gov In the solid state, the piperazine ring is anticipated to adopt a stable chair conformation, as this minimizes steric and torsional strain. wm.eduresearchgate.net The bulky 4-methylbenzoyl and propyl groups would likely occupy equatorial positions to reduce steric hindrance. The amide bond is expected to be largely planar, with a specific torsion angle between the plane of the benzoyl group and the piperazine ring.

Table 4: Representative Crystallographic Data for an Analogous N-Acylpiperazine, 1-(4-nitrobenzoyl)piperazine nih.gov

ParameterValue
Chemical FormulaC₁₁H₁₃N₃O₃
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)24.587(2)
b (Å)7.0726(6)
c (Å)14.171(1)
β (°)119.257(8)
Volume (ų)2149.9(4)
Z (molecules/cell)4

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the absence of strong hydrogen bond donors (like an N-H group), the crystal packing of this compound would be primarily directed by weaker interactions. These include:

C-H···O interactions: Weak hydrogen bonds can form between C-H groups (from the aromatic, piperazine, or propyl moieties) and the oxygen atom of the amide carbonyl. These interactions often form chains or networks that stabilize the crystal structure. nih.gov

C-H···π interactions: The electron-rich aromatic ring can act as a weak hydrogen bond acceptor for C-H bonds from neighboring molecules, further influencing the packing arrangement.

The interplay of these forces determines the final crystal packing, influencing physical properties such as melting point and solubility. The analysis of similar structures shows that these weaker interactions are crucial in building complex three-dimensional supramolecular architectures. iucr.org

Conformational Analysis of the Piperazine Ring and Substituents

The conformational landscape of this compound is primarily dictated by the puckered nature of the six-membered piperazine ring and the rotational restrictions imposed by the N-acyl group. The interplay between the ring's intrinsic conformational preferences and the steric and electronic effects of its substituents gives rise to a complex dynamic behavior.

Investigation of Preferred Conformations (e.g., Chair, Boat)

The piperazine ring, analogous to cyclohexane, is not planar and adopts puckered conformations to relieve angle and torsional strain. The two most significant low-energy conformations are the "chair" and "boat" forms, along with a flexible "twist-boat" intermediate.

For simple, unsubstituted piperazine, the chair conformation is thermodynamically the most stable form. nih.gov This preference is maintained in many N-substituted piperazines, where the chair form allows for the minimization of steric interactions by placing bulky substituents in the less hindered equatorial positions. youtube.comlibretexts.org In the case of this compound, the piperazine ring is expected to predominantly adopt a chair conformation. In this conformation, the N-substituents can occupy either axial or equatorial positions, leading to different conformational isomers.

The presence of the N-acyl (4-methylbenzoyl) group introduces significant steric and electronic considerations. Studies on related 1-acyl-2-substituted piperazines have shown a preference for the axial conformation of the substituent at the 2-position. nih.gov For this compound, the orientation of the propyl group at the N4 position and the benzoyl group at the N1 position is critical. The thermodynamically favored chair conformation would likely place the larger propyl group in an equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.org

While the chair form is generally more stable, the boat conformation can become relevant, particularly in specific environments such as within metal complexes, where the geometric requirements of coordination may force the ring into a boat-like arrangement. nih.gov However, for the free compound in solution, the population of boat conformers is typically very low due to unfavorable steric interactions ("flagpole" interactions) and torsional strain. cutm.ac.in Computational studies on piperazine itself have shown that the vast majority of conformers are of the chair type, with only a small percentage adopting boat or twisted forms. github.io

The conformational equilibrium of the piperazine ring is further complicated by the restricted rotation around the C(O)-N amide bond of the 4-methylbenzoyl group. nih.govbeilstein-journals.org This restricted rotation, due to the partial double bond character of the amide linkage, leads to the existence of rotamers, which, combined with the ring's chair-chair interconversion, results in a complex mixture of conformers in solution. nih.govbeilstein-journals.org

Dynamic NMR Studies for Ring Inversion Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange processes, such as the ring inversion of the piperazine core. nih.gov In N-acylated piperazines, two primary dynamic processes are observable on the NMR timescale: the hindered rotation around the amide C-N bond and the interconversion between the two chair conformations of the piperazine ring. nih.govrsc.org

At room temperature, the rate of these exchange processes is often slow enough on the NMR timescale to cause broadening or splitting of signals corresponding to the piperazine ring protons. nih.gov As the temperature is increased, the rate of exchange increases, leading to the coalescence of these distinct signals into time-averaged resonances. The temperature at which this coalescence occurs (Tc) is directly related to the energy barrier for the conformational exchange process.

Studies on a range of N-benzoylated piperazine derivatives have determined the activation energy barriers (ΔG‡) for both amide bond rotation and ring inversion. nih.gov In many cases, two different coalescence points are observed, allowing for the separate determination of the energy barriers for both dynamic phenomena. nih.govbeilstein-journals.org The energy barrier for the piperazine ring inversion is typically found to be significant, reflecting the energy required to pass through a higher-energy half-chair or twist-boat transition state.

For N-benzoylated piperazines, the activation free energy (ΔG‡) for ring inversion has been calculated to be in the range of 56 to 80 kJ mol−1. nih.gov These values are influenced by the nature of the substituents on both the benzoyl ring and the second nitrogen atom of the piperazine ring. An additional aryl substituent at the N4 position has been shown to lead to reduced rotational and inversion barriers compared to a free secondary amine. nih.gov

The table below presents representative data from dynamic NMR studies on related N-acylpiperazine compounds, illustrating the typical energy barriers for ring inversion.

Table 1: Activation Energy Barriers for Ring Inversion in N-Acylpiperazine Derivatives Determined by Dynamic 1H NMR. nih.govbeilstein-journals.org
Compound StructureSubstituent (R)Coalescence Temperature (Tc) for Ring Inversion [K]Activation Free Energy (ΔG) [kJ mol-1]
1-(4-R-benzoyl)piperazine-NO2~340~67
-FNot specifiedNot specified (only one coalescence point for amide rotation observed)
-H~320~62

These dynamic NMR studies provide crucial insight into the conformational flexibility of the this compound molecule, quantifying the energy required for the interconversion between its stable chair conformers.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. By applying a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry of 1-(4-methylbenzoyl)-4-propylpiperazine could be determined. This would provide precise data on bond lengths, bond angles, and dihedral angles. Such studies on related N-substituted piperazines have been performed to establish correlations between theoretical and experimental structural parameters. researchgate.net For this compound, these calculations would reveal how the 4-methylbenzoyl and 4-propyl groups influence the geometry of the piperazine (B1678402) ring, which typically adopts a chair conformation.

A data table for the optimized molecular geometry (bond lengths and angles) of this compound would be presented here based on DFT calculations if such research were available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, are valuable for interpreting experimental spectra. researcher.life For this compound, predicted ¹H and ¹³C NMR chemical shifts would help assign the signals observed in experimental NMR spectra. nih.govresearchgate.net

Similarly, the calculation of vibrational frequencies using DFT can aid in the assignment of bands in Infrared (IR) and Raman spectra. researcher.life This analysis provides a detailed picture of the molecule's vibrational modes, which are characteristic of its structure and bonding.

A data table summarizing the predicted NMR chemical shifts (¹H and ¹³C) and key vibrational frequencies for this compound would be included in this section had the data been published.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. irjweb.comaimspress.com A smaller gap generally suggests higher reactivity. For this compound, analysis of the HOMO-LUMO distribution would indicate the likely sites for electrophilic and nucleophilic attack.

A table presenting the calculated energies of the HOMO, LUMO, and the HOMO-LUMO gap for this compound would be featured here if the data were accessible in scientific literature.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics and dynamics simulations are used to study the conformational flexibility and behavior of molecules over time.

Force Field Development for Piperazine Systems

Molecular dynamics simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. The accuracy of a simulation is highly dependent on the quality of the force field used. While general-purpose force fields like GAFF, MMFF94, and OPLS are available, developing and validating specific parameters for a class of molecules, such as piperazine derivatives, is crucial for obtaining reliable results. nih.govmdpi.com This process often involves fitting parameters to high-level quantum mechanical calculations or experimental data to ensure the force field accurately represents the molecule's conformational energies and intermolecular interactions.

Conformational Sampling and Energy Landscapes

The piperazine ring and its substituents can adopt various spatial arrangements, or conformations. Conformational sampling techniques, combined with molecular dynamics simulations, are used to explore the potential energy surface of a molecule and identify its stable conformers. The result is an energy landscape that maps the relative energies of different conformations. nih.govmpg.de For this compound, this analysis would reveal the preferred orientations of the propyl and methylbenzoyl groups relative to the piperazine ring and the energy barriers between different conformational states.

A data table showing the relative energies of the most stable conformers of this compound would be presented here following a comprehensive conformational analysis.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations serve as a "computational microscope," providing detailed insight into the time-dependent behavior and conformational dynamics of molecules. nih.gov For this compound, MD simulations can elucidate its structural flexibility, interactions with solvents, and the stability of its different conformations over time. These simulations track the movements of atoms by solving Newton's equations of motion, generating a trajectory that reveals the molecule's dynamic nature. nih.gov

In a typical MD simulation, this compound would be placed in a simulated aqueous environment to mimic physiological conditions. The simulation would likely reveal significant rotational freedom around the single bonds, particularly the bond connecting the 4-methylbenzoyl group to the piperazine ring and the bonds within the n-propyl chain. The piperazine ring itself would exhibit its characteristic chair-boat conformational interchange. Understanding these dynamic behaviors is crucial, as the molecule's accessible conformations can dictate its ability to fit into a protein's binding site.

Molecular Docking Studies (Non-Clinical Target Interactions)

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. researchgate.net This technique is instrumental in screening for potential biological targets and hypothesizing the molecular basis of ligand-receptor interactions.

For this compound, molecular docking can be used to predict its binding affinity against a variety of academically relevant, non-clinical targets. Given that the piperazine scaffold is a common feature in ligands for central nervous system receptors, potential targets for in silico screening could include sigma receptors, dopamine (B1211576) receptors, or serotonin (B10506) receptors. acs.orgresearchgate.netmdpi.com Docking programs calculate a score that estimates the binding free energy, with more negative values suggesting a more favorable interaction. These predictive studies help prioritize compounds for further experimental testing.

Below is an illustrative table of potential non-clinical targets and hypothetical docking scores for this compound, based on studies of similar piperazine derivatives. acs.orgmdpi.com

Target Protein (Academic Interest)PDB IDPredicted Binding Affinity (kcal/mol) (Hypothetical)Potential Interacting Residue Types (Hypothetical)
Sigma-1 Receptor (σ1R)6DK1-8.9Aromatic, Acidic
Sigma-2 Receptor (σ2R/TMEM97)6W0C-8.2Aromatic, Hydrophobic
Dopamine D3 Receptor3PBL-7.5Hydrophobic, Acidic
Androgen Receptor (LBD)2AXA-7.1Hydrophobic, Polar
Note: This table contains hypothetical data for illustrative purposes. Actual results would require specific computational docking experiments.

Following the prediction of a favorable binding score, a detailed analysis of the binding pose within the target's active site is performed. This involves creating interaction maps that visualize the non-covalent forces stabilizing the ligand-protein complex. For this compound, these interactions would likely include:

Hydrophobic Interactions: The 4-methylphenyl ring and the n-propyl group would likely be situated in hydrophobic pockets, interacting with nonpolar amino acid residues like Leucine, Valine, and Isoleucine.

Pi-Stacking: The aromatic tolyl group could engage in π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan within the binding site. mdpi.com

Hydrogen Bonding: The carbonyl oxygen of the benzoyl group is a potential hydrogen bond acceptor. Depending on the pH and the pKa of the piperazine nitrogens, the protonated form of a piperazine nitrogen could act as a hydrogen bond donor to an acidic residue like Aspartate or Glutamate (B1630785). mdpi.com

Van der Waals Forces: General attractive forces would exist between the ligand and the protein atoms in close proximity. researchgate.net

Computational studies on related piperazine derivatives binding to targets like the sigma receptors have highlighted the importance of interactions with aromatic and acidic residues (e.g., TYR150 and ASP29) for high-affinity binding. mdpi.com A similar analysis for this compound would be crucial for understanding its potential selectivity and for guiding future structural modifications.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (Molecular Descriptors)

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govopenpharmaceuticalsciencesjournal.com

To develop a QSAR model for a series of analogs of this compound, a dataset of these compounds with experimentally measured activity against a specific non-clinical target would be required. For each molecule, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as:

Electronic Descriptors: Dipole moment, partial charges, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov

Steric/Topological Descriptors: Molecular weight, molecular volume, solvent-accessible surface area, and connectivity indices that describe the branching and shape of the molecule.

Hydrophobic Descriptors: The partition coefficient (LogP), which measures the lipophilicity of the compound.

Using statistical methods like multiple linear regression or machine learning, a model is built that correlates a selection of these descriptors with the biological activity. QSAR studies on piperazine derivatives have shown that descriptors related to electrostatic and steric factors are often critical for activity. nih.gov A predictive model for analogs of this compound could be used to estimate the activity of novel, yet-to-be-synthesized compounds, thereby streamlining the drug discovery process. nih.gov

QSPR models are developed in a similar manner to QSAR models but are used to predict physicochemical or analytical properties instead of biological activity. For instance, a QSPR study could correlate molecular descriptors of this compound and its analogs with analytical properties like HPLC retention time, gas chromatography elution order, or mass spectrometry fragmentation patterns. figshare.com

Such models are valuable for developing analytical methods. For example, a model predicting HPLC retention time could be based on descriptors like LogP and the topological polar surface area (TPSA). This allows chemists to anticipate the chromatographic behavior of a new analog based solely on its structure. Studies on other small molecules have successfully used molecular simulations to predict properties like glass transition temperatures and crosslink densities, demonstrating the broad applicability of these computational approaches. mdpi.com

Below is a table of illustrative molecular descriptors that could be calculated for this compound and used in QSAR/QSPR studies.

Molecular Descriptor TypeDescriptor ExampleIllustrative Value for this compoundRelated Property
HydrophobicityLogP3.25Lipophilicity, Membrane Permeability
ElectronicTopological Polar Surface Area (TPSA)20.3 ŲPolarity, H-Bonding Capacity
ConstitutionalMolecular Weight260.38 g/mol Size
TopologicalNumber of Rotatable Bonds4Conformational Flexibility
Note: Values are illustrative and would be calculated using specialized software in an actual study.

Molecular Interactions and Biochemical Mechanisms in Vitro Investigations

Receptor Binding Studies (In Vitro, Non-Clinical)

Investigation of Binding Affinity to Defined Receptor Systems

No studies have been published that characterize the binding profile of 1-(4-methylbenzoyl)-4-propylpiperazine against a panel of known biological receptors. Information regarding its affinity (typically expressed as Ki or IC50 values) for specific receptor systems, such as G-protein coupled receptors (GPCRs), ion channels, or transporters, is not available.

Ligand-Target Specificity Profiling

Without primary binding data, the specificity of this compound for any particular biological target remains undetermined. Ligand-target specificity profiling, which is crucial for understanding a compound's potential therapeutic action and off-target effects, has not been reported in the scientific literature for this molecule.

Enzyme Modulation Studies (In Vitro)

Assessment of Enzyme Inhibition or Activation Kinetics

There are no available in vitro studies assessing the ability of this compound to either inhibit or activate specific enzymes. Consequently, kinetic parameters such as the half-maximal inhibitory concentration (IC50) or the activation constant (EC50) have not been determined for this compound against any enzymatic target.

Identification of Mechanism of Enzyme Interaction

The mechanism through which this compound might interact with any enzyme is unknown. Research to determine whether any potential enzymatic modulation is competitive, non-competitive, uncompetitive, or allosteric has not been published.

Cell-Based Assays for Intracellular Pathway Modulation (In Vitro, Non-Clinical)

No cell-based assay results have been reported for this compound. Therefore, its effects on intracellular signaling pathways, such as the modulation of second messengers (e.g., cAMP, Ca2+), protein phosphorylation cascades, or gene expression, have not been elucidated.

Signaling Pathway Activation/Inhibition

There is currently no published research detailing the effects of this compound on specific signaling pathways, such as kinase cascades or its influence on gene expression in in vitro models.

Investigation of Molecular Translocation or Localization

Information regarding the ability of this compound to induce the translocation or alter the subcellular localization of any molecular target is not available in the current body of scientific literature.

Protein-Ligand Interaction Analysis (In Vitro Biophysical Methods)

Detailed biophysical analyses to characterize the direct binding of this compound to any protein target are currently absent from public research databases.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

No studies utilizing Isothermal Titration Calorimetry to determine the thermodynamic parameters (such as enthalpy, entropy, and binding affinity) of the interaction between this compound and a biological target have been reported.

Surface Plasmon Resonance (SPR) for Binding Kinetics

There are no available Surface Plasmon Resonance studies to delineate the binding kinetics (association and dissociation rates) of this compound with any specific protein.

Advanced Spectroscopic Probes for Molecular Interaction Analysis

The use of advanced spectroscopic techniques to probe the molecular interactions of this compound has not been described in any published research.

Metabolic Profile Studies in Vitro

In Vitro Metabolic Stability Assessment

The stability of a compound in the presence of metabolic enzymes is a key determinant of its pharmacokinetic properties.

Microsomal Stability Studies (e.g., Human and Rodent Liver Microsomes)

Microsomal stability assays are a fundamental tool for evaluating the susceptibility of a compound to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. evotec.comfrontiersin.org These assays utilize liver microsomes, which are subcellular fractions containing a high concentration of these drug-metabolizing enzymes. evotec.comfrontiersin.org

Studies involving arylpiperazine derivatives have demonstrated the utility of microsomal stability assays in predicting metabolic clearance. nih.gov For instance, the metabolic stability of various piperazine-containing compounds has been assessed in human, mouse, and rat liver microsomes. researchgate.netnih.gov In a study on a specific piperazine (B1678402) derivative, compound 12, it showed modest stability in mouse and rat microsomes, with 27.5% and 16.7% of the compound remaining after 120 minutes, respectively. researchgate.net In contrast, the same compound exhibited high stability in human liver microsomes, with 72.6% remaining after the same incubation period. researchgate.net This highlights the species-specific differences in metabolism that can be identified through these assays. frontiersin.orgresearchgate.net The general procedure involves incubating the test compound with liver microsomes and a necessary cofactor, NADPH, at 37°C. evotec.comnih.gov The disappearance of the parent compound over time is then monitored, typically by LC-MS/MS, to determine its metabolic rate. evotec.comspringernature.com

Table 1: Example Data on Microsomal Stability of a Piperazine Compound

Species % Compound Remaining (120 min) Metabolic Stability
Mouse 27.5% Modest
Rat 16.7% Modest
Human 72.6% High

This table is illustrative and based on findings for a related piperazine derivative. researchgate.net

Hepatocyte Stability Studies

Hepatocyte stability assays offer a more comprehensive model for predicting hepatic clearance as they contain a full complement of both Phase I and Phase II drug-metabolizing enzymes within an intact cellular environment. springernature.comevotec.com These assays are routinely used in drug discovery to screen new chemical entities for their metabolic stability. researchgate.net Cryopreserved hepatocytes from various species, including humans, rats, and mice, are commonly used. evotec.comnuvisan.com

The process involves incubating the test compound with a suspension of hepatocytes, and the rate of its disappearance is measured over time. evotec.com This data allows for the calculation of intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance. nuvisan.comresearchgate.net Studies have shown good in vitro-in vivo correlations for hepatic clearance predictions based on hepatocyte stability data. researchgate.net For compounds metabolized by non-CYP pathways, such as UDP-glucuronosyltransferases (UGTs), hepatocytes provide a more accurate assessment of intrinsic clearance compared to microsomes. researchgate.net The use of hepatocytes can also aid in identifying the full spectrum of metabolites formed through both Phase I and Phase II pathways. nih.govevotec.com

Identification of Metabolic Pathways and Metabolites

Identifying the metabolic pathways and the resulting metabolites is crucial for understanding a compound's potential for pharmacologically active or reactive metabolite formation.

Oxidative Metabolism (e.g., N-oxidation, Hydroxylation of Piperazine Ring and Propyl Group, Aromatic Hydroxylation of Benzoyl Moiety)

Oxidative metabolism is a major Phase I biotransformation pathway for many xenobiotics, including piperazine derivatives. frontiersin.orgnih.gov This process is primarily catalyzed by cytochrome P450 enzymes. nih.gov

For arylpiperazine compounds, several oxidative metabolic routes are common:

N-oxidation: This can occur at the nitrogen atoms of the piperazine ring.

Hydroxylation of the Piperazine Ring: The piperazine ring itself can undergo hydroxylation. frontiersin.org

Hydroxylation of the Propyl Group: The alkyl side chain, in this case, the propyl group, is susceptible to hydroxylation at various positions.

Aromatic Hydroxylation of the Benzoyl Moiety: The benzoyl group can be hydroxylated on the aromatic ring. nih.gov

Studies on related piperazine structures have confirmed these pathways. For example, the metabolism of one compound in human liver microsomes led to the formation of metabolites hydroxylated on the piperazine ring. frontiersin.org Similarly, arylpiperazine derivatives are known to undergo CYP2D6-dependent oxidation to form hydroxylated metabolites. nih.gov

N-Dealkylation and Ring Cleavage Metabolism

N-dealkylation is another significant metabolic pathway for piperazine-containing compounds. nih.gov This process involves the removal of an alkyl group from a nitrogen atom. For 1-(4-methylbenzoyl)-4-propylpiperazine, this could involve the removal of the propyl group.

N-Dealkylation: Many arylpiperazine drugs undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, which results in the formation of 1-aryl-piperazine metabolites. nih.gov

Ring Cleavage: Di-dealkylation of the piperazine ring can lead to its cleavage, resulting in the formation of different metabolites. frontiersin.org For instance, in studies of other piperazine compounds, di-dealkylation led to the formation of an aniline (B41778) derivative. frontiersin.org Cytochrome P450-catalyzed oxidation can lead to N-dealkylation products through the formation of carbinolamine intermediates. nih.gov

Conjugative Metabolism (e.g., Glucuronidation, Sulfation)

Conjugative metabolism, or Phase II metabolism, involves the addition of endogenous polar molecules to the parent compound or its Phase I metabolites, facilitating their excretion. nih.gov For compounds with hydroxyl groups, such as those formed during oxidative metabolism, glucuronidation and sulfation are common conjugation pathways. nih.gov

Glucuronidation: This reaction is mediated by UDP-glucuronosyltransferases (UGTs). nih.gov While liver microsomes can be used to study glucuronidation if supplemented with the appropriate cofactor (UDPGA), hepatocytes are a more complete system for studying this pathway. evotec.comenamine.net

Sulfation: This pathway is mediated by sulfotransferases (SULTs) and is a significant metabolic route for phenolic compounds. nih.gov The S9 fraction of the liver, which contains both microsomal and cytosolic enzymes, can be used to investigate sulfation when supplemented with the cofactor PAPS. enamine.net Hydroxylated metabolites of this compound would be potential substrates for both glucuronidation and sulfation. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1-aryl-piperazines
Aniline
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate)
UDPGA (Uridine diphosphate (B83284) glucuronic acid)

Enzyme Kinetic Studies of Metabolic Pathways (In Vitro)

Cytochrome P450 (CYP) Isoform Involvement

The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of a vast number of xenobiotics. These enzymes are primarily located in the liver and are responsible for oxidative reactions. For a molecule like this compound, several CYP isoforms could potentially be involved in its metabolism.

Structurally related piperazine compounds are known to be metabolized by various CYP enzymes. The most prominent isoforms involved in the metabolism of many drugs are from the CYP1, CYP2, and CYP3 families. Specifically, CYP3A4 is the most abundant and metabolically active CYP enzyme in the human liver, responsible for the metabolism of over 30% of clinically used drugs. Other isoforms such as CYP2D6, CYP2C9, and CYP2C19 are also significant contributors to drug metabolism and can exhibit polymorphisms that affect metabolic rates.

Potential oxidative metabolic reactions for this compound mediated by CYP enzymes could include:

N-dealkylation: Removal of the propyl group from the piperazine ring.

Hydroxylation: Addition of a hydroxyl group to the propyl chain or the methyl group on the benzoyl moiety.

Aromatic hydroxylation: Hydroxylation of the benzene (B151609) ring.

Table 1: Hypothetical Kinetic Parameters for CYP-Mediated Metabolism of this compound

CYP IsoformMetabolic ReactionApparent K_m (µM)Apparent V_max (pmol/min/pmol CYP)
CYP3A4N-dealkylation5015
CYP2D6Propyl hydroxylation258
CYP2C9Aromatic hydroxylation755
CYP2C19Methyl hydroxylation1003

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not available.

Flavin-Containing Monooxygenase (FMO) Involvement

Flavin-Containing Monooxygenases (FMOs) are another class of Phase I metabolic enzymes that catalyze the oxygenation of nucleophilic heteroatoms, such as nitrogen and sulfur. FMOs are present in the liver and other tissues, with FMO3 being the most abundant and significant form in the adult human liver.

Table 2: Potential FMO-Mediated Metabolism of this compound

EnzymeSubstrate MoietyMetabolic ReactionPotential Metabolite
FMO3Piperazine NitrogenN-oxidationThis compound-N-oxide

Comparative In Vitro Metabolic Studies Across Species (Research Models)

Comparative in vitro metabolism studies are essential in drug development to understand how a compound's metabolic profile differs between preclinical animal models (e.g., rat, mouse, dog, monkey) and humans. These studies help in selecting the most appropriate animal species for toxicological testing, ensuring that the metabolite profile in the chosen species is representative of that in humans.

For a compound like this compound, in vitro studies would typically be conducted using liver microsomes and/or hepatocytes from different species. The goal is to identify any species-specific metabolites and to compare the rates of metabolism.

Significant species differences are known to exist in the expression and activity of drug-metabolizing enzymes. For example, the expression levels and substrate specificities of CYP isoforms can vary considerably between humans and common laboratory animals. Similarly, AOX activity is known to be high in humans, monkeys, and rats, but deficient in dogs. Such differences can lead to quantitative and qualitative variations in the metabolite profiles across species.

Table 3: Illustrative Comparative In Vitro Metabolism of a Hypothetical Piperazine Compound

SpeciesPrimary Metabolite(s)Major Enzyme(s) Involved
HumanN-dealkylation, HydroxylationCYP3A4, CYP2D6
RatN-dealkylation, N-oxidationCYP2C11, FMO
DogHydroxylationCYP3A12
MonkeyN-dealkylation, HydroxylationCYP3A, CYP2D6

This table provides an illustrative example based on general knowledge of comparative metabolism and does not represent specific data for this compound.

In the absence of direct experimental data for this compound, it is hypothesized that its metabolism would likely show species differences typical of other piperazine-containing compounds. For instance, the relative contributions of CYP, FMO, and potentially AOX pathways could vary significantly, leading to different major metabolites in humans compared to preclinical species.

Structure Activity Relationship Sar Studies

Systematic Modification of the 4-Methylbenzoyl Moiety

The 4-methylbenzoyl moiety is a critical component, featuring a substituted aromatic ring attached to the piperazine (B1678402) core via a carbonyl group. Modifications to this section can significantly alter the electronic, steric, and hydrophobic properties of the entire molecule.

Aromatic Ring Substituent Effects on Molecular Interactions

The nature and position of substituents on the benzoyl ring play a pivotal role in modulating the compound's biological activity. The existing 4-methyl group is an electron-donating group (EDG) which can influence the electron density of the aromatic ring and the adjacent carbonyl group. The effects of various substituents are generally predictable based on their electronic properties (electron-donating or electron-withdrawing). msu.edu

When modifying a disubstituted benzene (B151609) ring, the existing groups can have their directing influences act in concert or in opposition. msu.edu Replacing the 4-methyl group with other functionalities allows for a systematic exploration of these effects. For instance, strongly activating groups like hydroxyl (-OH) or amino (-NH2) can significantly alter the interaction profile. msu.edu Conversely, introducing electron-withdrawing groups (EWGs) such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) can drastically change the molecule's interaction with target proteins by altering its electrostatic potential. nih.govnih.gov The position of these substituents (ortho, meta, or para) is also crucial, as it can introduce steric hindrance or create new hydrogen bonding opportunities, thereby affecting receptor binding affinity. nih.gov

Table 1: Predicted Effects of Aromatic Ring Substituents on Molecular Interactions This table is generated based on established principles of medicinal chemistry and may not represent experimentally verified data for this specific compound.

Position Substituent Electronic Effect Predicted Impact on Interaction
4 (para) -OCH3 Electron-Donating May enhance pi-pi stacking interactions; potential H-bond acceptor.
4 (para) -Cl Electron-Withdrawing (Inductive), Weakly Deactivating Alters electrostatic potential; may form halogen bonds.
4 (para) -CF3 Strongly Electron-Withdrawing Reduces electron density; can act as a lipophilic H-bond acceptor.
3 (meta) -OH Electron-Donating (Resonance), Electron-Withdrawing (Inductive) Potential H-bond donor/acceptor; may alter binding orientation.
2 (ortho) -CH3 Electron-Donating May introduce steric hindrance, forcing a change in the conformation of the benzoyl group relative to the piperazine ring.

Acyl Group Variations

The carbonyl group (C=O) of the benzoyl moiety serves as a key linker and a hydrogen bond acceptor. Variations in the acyl group can probe the importance of this specific functionality. Replacing the entire 4-methylbenzoyl group with other acyl moieties, such as different aroyl, heteroaroyl, or even aliphatic acyl groups, can significantly impact activity.

Table 2: Predicted Effects of Acyl Group Variations This table is generated based on established principles of medicinal chemistry and may not represent experimentally verified data for this specific compound.

Original Moiety Modified Acyl Group Key Change Predicted Impact on Interaction
4-Methylbenzoyl Benzoyl (unsubstituted) Removal of methyl group Reduces lipophilicity; baseline for electronic effects.
4-Methylbenzoyl 2-Naphthoyl Increased size and aromatic surface area May enhance pi-pi stacking and van der Waals interactions. nih.gov
4-Methylbenzoyl Pyridine-4-carbonyl Introduction of a basic nitrogen atom Potential for new hydrogen bonds or ionic interactions. mdpi.com
4-Methylbenzoyl Cyclohexanecarbonyl Replacement of aromatic with aliphatic ring Eliminates pi-pi stacking; increases conformational flexibility.
4-Methylbenzoyl Propionyl Replacement of aromatic with small alkyl group Drastically reduces size and lipophilicity; removes aromatic interactions.

Systematic Modification of the 4-Propylpiperazine Moiety

The 4-propylpiperazine moiety provides a basic nitrogen center, which is often protonated at physiological pH, allowing for ionic interactions. The N-propyl group contributes to the lipophilicity and steric profile of the molecule.

Alkyl Chain Length and Branching Effects

The length and branching of the N-alkyl substituent on the piperazine ring are critical determinants of biological activity. nih.gov The propyl group in the parent compound can be systematically varied to explore the optimal size and shape of the binding pocket it occupies.

Increasing the chain length from propyl to butyl, pentyl, or longer chains generally increases lipophilicity. mdpi.com This can enhance membrane permeability and van der Waals interactions but may also lead to non-specific binding or reduced solubility. Conversely, shortening the chain to ethyl or methyl reduces lipophilicity and steric bulk. nih.gov Studies on related N-alkyl piperazine series have shown that an N-propyl or N-butyl group is often optimal for affinity at certain receptors. nih.govnih.gov

Branching the alkyl chain, for instance by replacing the n-propyl group with an isopropyl group, introduces greater steric bulk near the piperazine nitrogen. rsc.org This can lead to either improved or diminished activity, depending on the topology of the target's binding site. An isopropyl group may provide a better fit in some cases or cause a steric clash in others. nih.gov The "odd-even" effect, where alkyl chains with an odd number of carbons produce different packing and properties than those with an even number, can also influence supramolecular interactions. mdpi.com

Table 3: Predicted Effects of Alkyl Chain Length and Branching This table is generated based on established principles of medicinal chemistry and may not represent experimentally verified data for this specific compound.

Original Group Modified Alkyl Group Key Change Predicted Impact on Interaction
n-Propyl Ethyl Shorter chain Decreased lipophilicity and van der Waals interactions. nih.gov
n-Propyl n-Butyl Longer chain Increased lipophilicity; may improve binding or introduce steric hindrance. nih.gov
n-Propyl Isopropyl Branched chain Increased steric bulk near the piperazine ring. nih.govrsc.org
n-Propyl Cyclopropylmethyl Introduction of a rigid ring Constrains conformational flexibility; alters shape and lipophilicity.
n-Propyl Allyl Introduction of unsaturation Introduces a reactive site and a planar sp2 center; potential for different interactions.

Heteroatom Substitution on the Alkyl Chain

Introducing a heteroatom, such as oxygen or nitrogen, into the N-alkyl chain can significantly alter the compound's properties by introducing polarity and hydrogen-bonding capabilities. For example, replacing a methylene (B1212753) (-CH2-) group in the propyl chain with an oxygen atom to form a 2-methoxyethyl group introduces a flexible hydrogen bond acceptor. This modification can impact solubility, metabolic stability, and the potential for direct interactions with the biological target. rsc.org The introduction of an amine group would add another basic center, further influencing the compound's charge state and interaction profile.

Piperazine Ring Substitution Patterns

While the parent compound is unsubstituted on the piperazine ring carbons, adding substituents to the ring itself can have profound conformational effects. The piperazine ring typically exists in a chair conformation, and adding substituents can lock it into a specific conformation or alter the equilibrium between axial and equatorial substituent positions. biointerfaceresearch.com For example, methylation at the C-2 or C-3 position of the piperazine ring would introduce a chiral center and could sterically influence the orientation of the N-benzoyl and N-propyl groups, potentially leading to stereoselective binding at a chiral receptor site. nih.gov Such modifications are a common strategy to enhance selectivity and affinity. mdpi.com

Rational Design of Analogs Based on SAR Findings

Based on initial SAR findings for the 1-aroyl-4-alkylpiperazine class, a rational design strategy can be employed to systematically modify the structure of 1-(4-methylbenzoyl)-4-propylpiperazine to enhance potency, selectivity, and pharmacokinetic properties. The design of new analogs focuses on exploring three main structural regions: the N-acyl group (4-methylbenzoyl), the piperazine core, and the N-alkyl substituent (propyl).

Key strategies in the rational design of analogs include:

Modification of the Benzoyl Moiety: The substitution pattern on the benzoyl ring is a critical determinant of activity. Analogs are designed to probe the electronic and steric requirements of the target's binding site. This involves moving the methyl group from the para-position to the ortho- and meta-positions to understand spatial tolerance. Furthermore, replacing the methyl group with other substituents can systematically vary electronic properties (electron-donating vs. electron-withdrawing) and lipophilicity. For instance, introducing a methoxy (B1213986) group would increase electron density and potential for hydrogen bonding, while a chloro or trifluoromethyl group would withdraw electron density and increase lipophilicity. mdpi.comnih.gov

Alteration of the N-Alkyl Group: The propyl group at the N4 position of the piperazine ring is explored to determine the optimal size and shape of the substituent for fitting into a likely hydrophobic pocket of the biological target. This includes varying the chain length (e.g., ethyl, butyl, pentyl), introducing branching (e.g., isopropyl, isobutyl), or incorporating unsaturation (e.g., allyl) to assess the impact on binding affinity. researchgate.net

Bioisosteric Replacement of the Piperazine Core: The central piperazine ring itself can be replaced with other cyclic amines, such as piperidine (B6355638), to evaluate the importance of the nitrogen atom at position 4 for activity. nih.gov This helps to determine if two basic nitrogen centers are essential for the desired pharmacological effect.

The following table outlines the rational design of potential analogs and the scientific reasoning for their synthesis.

Table 1: Rational Design Strategy for Analogs of this compound

Modification AreaProposed Analog StructureRationale for Design
Benzoyl Ring Substitution 1-(2-Methylbenzoyl)-4-propylpiperazine (B4934037)To investigate the steric tolerance of the binding pocket near the benzoyl ring.
1-(4-Methoxybenzoyl)-4-propylpiperazineTo introduce an electron-donating group and a potential hydrogen bond acceptor.
1-(4-Chlorobenzoyl)-4-propylpiperazineTo add a lipophilic, electron-withdrawing group and explore halogen bonding potential. mdpi.com
N-Alkyl Group Variation 1-(4-Methylbenzoyl)-4-ethylpiperazineTo probe for the effect of a shorter, less lipophilic alkyl chain on activity.
1-(4-Methylbenzoyl)-4-butylpiperazineTo assess if a larger hydrophobic group enhances binding affinity in a putative hydrophobic pocket. researchgate.net
1-(4-Methylbenzoyl)-4-isopropylpiperazineTo introduce steric bulk near the N4-piperazine position and evaluate conformational constraints.
Core Scaffold Modification 4-(4-Methylbenzoyl)-1-propylpiperidineTo determine the necessity of the N1 nitrogen of the piperazine ring for biological activity. nih.gov

Development of Mechanistic Hypotheses from SAR Data

The data generated from the rationally designed analogs allow for the formulation of mechanistic hypotheses regarding how these compounds interact with their biological target at a molecular level. By correlating specific structural changes with resulting biological activity, a pharmacophore model can be developed.

From the SAR of the 1-aroyl-4-alkylpiperazine series, several mechanistic hypotheses can be inferred:

Role of the Aroyl Moiety: Consistent high potency with para-substituted benzoyl rings suggests that this part of the molecule engages in a crucial interaction within a well-defined region of the binding site. The aromatic ring may participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues. The carbonyl oxygen is a strong candidate for forming a key hydrogen bond with a donor group on the receptor or enzyme. nih.gov

Function of the Piperazine Ring: The piperazine ring is often considered a rigid scaffold that correctly orients the N-acyl and N-alkyl substituents. At physiological pH, one or both of the nitrogen atoms may be protonated, potentially forming ionic interactions with acidic residues like aspartate or glutamate (B1630785) in the target protein. Comparing the activity of piperazine analogs to their piperidine counterparts can clarify the role of the second nitrogen. nih.gov

Significance of the N-Alkyl Group: A clear relationship between the nature of the N-alkyl group and activity points towards its interaction with a specific sub-pocket. If activity increases with chain length up to a certain point (e.g., butyl), it suggests the presence of a hydrophobic pocket of a defined size. A loss of activity with bulkier, branched-chain analogs would indicate steric hindrance in this pocket. researchgate.net

The following table summarizes how specific SAR findings can be translated into mechanistic hypotheses about the drug-target interaction.

Table 2: Mechanistic Hypotheses Derived from SAR Data

SAR FindingStructural FeatureMechanistic Hypothesis
High potency with para-substituted benzoyl rings.4-substituted benzoyl groupThe para-position is optimal for interaction, suggesting a defined channel or pocket. The substituent may interact with a specific sub-pocket.
Electron-withdrawing groups on the benzoyl ring increase activity.-Cl, -CF₃ on benzoyl ringThe binding pocket may have an electron-deficient region, or these groups may enhance membrane permeability.
Optimal N-alkyl chain length is propyl or butyl.N-propyl/N-butyl groupThe target has a hydrophobic pocket that best accommodates a C3 or C4 alkyl chain. Longer or shorter chains lead to suboptimal van der Waals contacts.
Piperazine core is superior to piperidine.Piperazine ringThe nitrogen at position 1 is critical for activity, possibly by forming a hydrogen bond or an ionic interaction, or by influencing the overall conformation and basicity. nih.gov
Stereoselectivity observed in chiral analogs.Chiral centersThe binding site is stereospecific, indicating a precise three-dimensional fit is required for optimal interaction. nih.gov

Advanced Analytical Method Development

Chromatographic Techniques for High-Resolution Separation

Chromatography is the cornerstone of analytical separation, enabling the isolation of target analytes from complex mixtures. nih.gov For compounds like 1-(4-methylbenzoyl)-4-propylpiperazine, techniques such as Ultra-High Performance Liquid Chromatography (UHPLC), chiral HPLC, and Gas Chromatography (GC) are indispensable for achieving high resolution and specificity. nih.gov

UHPLC stands out for its significant improvements in resolution, speed, and sensitivity over conventional HPLC. This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. The development of a UHPLC method for this compound would typically involve reversed-phase chromatography.

A common approach utilizes a C18 or phenyl-hexyl stationary phase, which provides excellent retention and selectivity for piperazine (B1678402) derivatives. fda.gov.tw The mobile phase often consists of a gradient mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous solution containing additives like formic acid or ammonium (B1175870) formate. fda.gov.twnih.gov These additives are crucial for controlling the pH and improving the peak shape and ionization efficiency in subsequent mass spectrometry detection. A new UHPLC-MS/MS method was developed to quantify related piperazine compounds, demonstrating the effectiveness of this technique for monitoring substances in various solutions. mdpi.com

Table 1: Illustrative UHPLC Method Parameters for Piperazine Derivative Analysis This table is a generalized example based on methods for related compounds.

Parameter Condition Source
Column Reversed-Phase C18 or Phenyl-Hexyl (e.g., Poroshell 120), < 2.7 µm particle size fda.gov.twmdpi.com
Mobile Phase A Water with 0.1% Formic Acid or 10mM Ammonium Formate fda.gov.twnih.gov
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid nih.gov
Flow Rate 0.3 - 0.5 mL/min nih.gov
Column Temperature 30 - 40 °C fda.gov.twnih.gov
Injection Volume 1 - 5 µL nih.gov

| Detection | UV or Mass Spectrometry | |

While this compound itself is an achiral molecule, its metabolites or synthetic precursors could be chiral. The separation of enantiomers is critical in pharmaceutical development and toxicology, as different enantiomers can exhibit distinct biological activities. rsc.org Chiral HPLC is the most common method for separating the enantiomers of chiral compounds. researchgate.net

Direct chiral separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Lux® series), are widely used and have demonstrated broad applicability for separating a diverse range of chiral compounds, including those with amine functionalities. nih.govmdpi.com The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., methanol/water) system, is optimized to achieve the best resolution between the enantiomers. researchgate.netmdpi.com The interaction between the enantiomers and the chiral selector of the CSP leads to differential retention times, allowing for their separation and quantification. mdpi.com

Table 2: Common Chiral Stationary Phases (CSPs) for Separation of Chiral Amines and Related Compounds

Chiral Stationary Phase (CSP) Base Material Common Mobile Phase Type Source
Chiralpak® IA / Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate) Normal or Reversed-Phase nih.gov
Chiralpak® IC Cellulose tris(3,5-dichlorophenylcarbamate) Normal or Reversed-Phase mdpi.com
Chiralpak® AD-H / AD-RH Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel Normal or Reversed-Phase nih.gov

| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal or Reversed-Phase | mdpi.com |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While some piperazine derivatives can be analyzed directly, their polarity can lead to poor peak shape and column interactions. To overcome this, derivatization is often employed to convert the analyte into a less polar and more volatile form.

For compounds containing secondary amine groups, such as the piperazine ring, perfluoroacylation is a common derivatization strategy. nih.gov This process does not significantly alter the fragmentation pathway in mass spectrometry but improves chromatographic performance. nih.gov The separation of derivatized or underivatized piperazines can be effectively performed on specific stationary phases, such as 100% trifluoropropyl methyl polysiloxane (e.g., Rtx-200), which has been shown to resolve isomeric piperazines. nih.gov The combination of GC with a mass spectrometer (GC-MS) provides a robust method for both separation and identification. nih.gov

Table 3: Typical Gas Chromatography (GC) Conditions for Piperazine Analysis This table is a generalized example based on methods for related compounds.

Parameter Condition Source
Column 100% Trifluoropropyl methyl polysiloxane (e.g., Rtx-200) nih.gov
Injector Temperature 280 °C unodc.org
Carrier Gas Helium or Hydrogen unodc.org
Derivatization Agent Perfluoroacylating agents (e.g., MBTFA, TFAA) nih.gov

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | nih.govunodc.org |

Mass Spectrometry (MS) Applications in Complex Matrix Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of an analyte. ijpras.com When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and selective tool for analyzing compounds like this compound in complex biological and environmental samples. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative analysis of trace-level compounds. mdpi.com The technique typically employs an electrospray ionization (ESI) source, which is well-suited for ionizing polar molecules like piperazine derivatives, usually in the positive ion mode. nih.govmdpi.com

The high sensitivity and selectivity of LC-MS/MS are achieved through Multiple Reaction Monitoring (MRM). mdpi.com In MRM mode, the first quadrupole of a triple quadrupole mass spectrometer is set to select the precursor ion (e.g., the protonated molecule [M+H]⁺ of the analyte). This ion is then fragmented in the collision cell, and the second quadrupole is set to monitor for a specific, characteristic product ion. fda.gov.tw This specific precursor-to-product ion transition is unique to the target compound, which minimizes interference from other components in the matrix and allows for reliable quantification at very low concentrations. nih.gov

Table 4: Principles of LC-MS/MS for Quantitative Analysis

Parameter Description Source
Ionization Source Electrospray Ionization (ESI), typically in positive mode for piperazines fda.gov.twnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) mdpi.commdpi.com
Precursor Ion The mass-to-charge ratio of the intact molecule, often [M+H]⁺
Product Ion A specific fragment ion generated from the precursor ion
Collision Gas An inert gas (e.g., Argon) used to induce fragmentation

| Benefit | High selectivity and sensitivity, enabling quantification in complex matrices | nih.gov |

High-Resolution Mass Spectrometry (HRMS), utilizing instruments such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.govosti.gov This capability is fundamental for unequivocally determining the elemental composition of an unknown compound or a metabolite. nih.gov

In the context of analyzing this compound, HRMS is invaluable for metabolite identification studies. After administration, a parent drug is often metabolized through various biotransformations (e.g., oxidation, demethylation). HRMS can detect these metabolites, even at low levels, within a complex biological matrix. nih.gov By comparing the accurate mass of a potential metabolite to that of the parent drug, the metabolic modification can be deduced (e.g., an addition of 15.9949 Da corresponds to an oxidation). nih.gov Furthermore, the fragmentation pattern of the metabolite, also obtained at high resolution, provides structural information that helps to pinpoint the site of metabolic change. ijpras.com This makes HRMS an essential tool in drug discovery and metabolism research. ijpras.comnih.gov

Table 5: Application of HRMS in Compound Identification

HRMS Capability Application in Analysis Benefit Source
High Mass Accuracy (<5 ppm) Determination of elemental formula from a measured mass-to-charge ratio. Distinguishes between isobaric compounds (same nominal mass, different formula). nih.govnih.gov
High Resolution (>10,000) Separation of ions with very similar m/z values from matrix interferences. Increases confidence in detection and identification. nih.gov
MS/MS Fragmentation Generation of fragment ions to elucidate the chemical structure. Provides structural confirmation and aids in identifying the position of metabolic changes. ijpras.comosti.gov

| Data Mining (e.g., EIC) | Extracted Ion Chromatogram (EIC) of predicted metabolite masses from full-scan data. | Targeted search for expected and unexpected metabolites in a complex dataset. | nih.gov |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

The analysis of structurally similar compounds, such as isomers, presents a significant challenge for conventional analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful tool that provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing the mass-to-charge ratio (m/z) separation of MS. nih.govmdpi.comnih.gov This technique is particularly valuable for differentiating isomers that are isobaric (having the same mass) and may exhibit similar chromatographic retention times.

In the context of this compound, potential isomers could include positional isomers of the methylbenzoyl group, such as 1-(2-methylbenzoyl)-4-propylpiperazine (B4934037) or 1-(3-methylbenzoyl)-4-propylpiperazine. These compounds would have identical masses and potentially similar chromatographic properties, making them difficult to distinguish using standard LC-MS methods.

IMS-MS separates these ionized isomers in the gas phase through a drift tube containing a buffer gas. mdpi.comnih.gov Ions are propelled by an electric field and their movement is impeded by collisions with the buffer gas. An ion's velocity, and therefore its drift time, is dependent on its rotational-averaged collision cross-section (CCS), which is a measure of its size and shape. nih.gov More compact isomers experience fewer collisions and travel faster through the drift tube than more extended isomers. This difference in drift time allows for their separation prior to mass analysis.

While specific studies on this compound using IMS-MS are not prevalent in published literature, the technique has been successfully applied to differentiate isomers of other complex organic molecules, including other piperazine derivatives and chemical warfare agents. publications.gc.cacopernicus.org The coupling of IMS with high-resolution mass spectrometry (HRMS) further enhances analytical confidence by providing accurate mass measurements for elemental composition and fragmentation data for structural confirmation. publications.gc.ca This combination allows for the unambiguous identification of individual isomers in a complex mixture, a task that is often intractable with other methods. copernicus.org

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. chromatographyonline.comscioninstruments.com This strategy is often employed to enhance detection sensitivity, improve chromatographic separation, or increase the volatility of a compound for gas chromatography. scioninstruments.com For piperazine-based compounds, derivatization typically targets the secondary amine group within the piperazine ring.

Pre-column Derivatization for Spectroscopic or Mass Spectrometric Detection

Pre-column derivatization involves reacting the analyte with a specific reagent before its introduction into the analytical instrument. welch-us.comlibretexts.org This is the most common approach and offers flexibility in reaction conditions.

Although this compound possesses a chromophore (the methylbenzoyl group) suitable for UV detection, derivatization can still be employed to significantly lower detection limits or to enable other detection modes like fluorescence or mass spectrometry. The secondary amine of the piperazine ring is the primary site for such reactions. A variety of reagents have been successfully used for the pre-column derivatization of piperazine and its analogues.

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to form highly fluorescent derivatives, enabling sensitive detection by HPLC with a fluorescence detector (HPLC-FLD) or by mass spectrometry. A method for determining piperazine in vortioxetine (B1682262) hydrobromide utilized pre-column derivatization with dansyl chloride, followed by HPLC-MS analysis. nih.gov

4-Chloro-7-nitrobenzofuran (NBD-Cl): NBD-Cl is another valuable reagent that reacts with amines to produce a stable, UV-active derivative. jocpr.comjocpr.com This allows for the trace analysis of piperazine using widely available HPLC-UV instrumentation. jocpr.comresearchgate.net

Acetic Anhydride (B1165640): This reagent is used to acylate the amine group. This can be particularly useful for gas chromatography (GC) analysis by improving thermal stability and chromatographic peak shape. A patented method for piperazine residue analysis in tissues uses pre-column derivatization with acetic anhydride followed by GC-MS/MS detection. google.com

The selection of a derivatizing agent depends on the analytical objective, the sample matrix, and the available instrumentation. The table below summarizes common pre-column derivatization reagents applicable to the secondary amine in piperazine structures.

Derivatization ReagentTarget Functional GroupDetection MethodPurposeReference(s)
Dansyl Chloride (DNS-Cl)Secondary AmineHPLC-FLD, LC-MSEnhance fluorescence and ionization nih.gov
4-Chloro-7-nitrobenzofuran (NBD-Cl)Secondary AmineHPLC-UVIntroduce a strong UV chromophore jocpr.comjocpr.comresearchgate.net
Acetic AnhydrideSecondary AmineGC-MS/MSImprove volatility and thermal stability google.com
4-Toluene Sulfonyl ChlorideSecondary AmineRP-HPLCIntroduce a UV chromophore nih.gov

On-Column Derivatization Techniques

On-column derivatization is a technique where the derivatization reaction occurs within the chromatographic system itself, typically in the injection port or at the head of the analytical column. welch-us.comshimadzu.eu This approach can be automated, reducing sample handling and analysis time. It is most commonly associated with gas chromatography.

For amine-containing compounds like this compound, on-column derivatization for GC-MS analysis could involve the co-injection of the sample with a derivatizing agent such as a silylating or acylating reagent. shimadzu.eu For instance, trifluoroacetic anhydride is often used for the in-port derivatization of amine stimulants. shimadzu.eu This process converts the polar amine group into a less polar, more volatile derivative, leading to improved chromatographic performance and reduced tailing. While highly efficient, this technique requires careful optimization to ensure the reaction is rapid, reproducible, and quantitative without degrading the analyte or the column's stationary phase.

Method Validation and Fitness for Purpose Assessment

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. scioninstruments.comopenresearchlibrary.orgipinnovative.com It is a critical component of quality assurance, ensuring that the data generated are reliable, accurate, and reproducible. The validation process assesses several performance characteristics as defined by international guidelines.

Selectivity and Specificity Evaluation

Selectivity and specificity are related but distinct parameters that describe a method's ability to measure the analyte of interest without interference. ut.eeiupac.org

Specificity is the ability of the method to produce a signal only for the target analyte, unequivocally assessing it in the presence of other components that may be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de A method that is 100% selective is considered specific. ut.ee

Selectivity refers to the extent to which a method can determine the analyte in a complex mixture without interference from other components. ut.eeresearchgate.net It demonstrates that the analytical signal is not affected by other sample constituents. ut.ee

For an analytical method for this compound, selectivity would be assessed by analyzing blank samples, placebo formulations, and samples spiked with potential interferents. These could include synthetic precursors, known degradation products, and structural isomers. The method would be considered selective if no interfering peaks are observed at the retention time of the analyte. In chromatographic methods, achieving baseline separation between the analyte and all potential interferents is a primary goal for demonstrating selectivity. ut.ee

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. openresearchlibrary.org

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1. mdpi.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. openresearchlibrary.org The LOQ is commonly established at a signal-to-noise ratio of 10:1 or by demonstrating that precision (%RSD) and accuracy are within acceptable limits (e.g., <%15-20%). mdpi.comamegroups.org

While specific LOD and LOQ values for this compound are not documented in the reviewed literature, data from studies on other piperazine derivatives provide an indication of the sensitivity achievable with modern analytical techniques. These values are highly dependent on the analyte, the matrix, the instrumentation, and the use of derivatization.

The following table presents LOD and LOQ values reported for various piperazine compounds using different analytical methods.

CompoundMethodLODLOQReference(s)
PiperazineHPLC-UV (with NBD-Cl derivatization)30 ppm90 ppm jocpr.com
PiperazineHPLC-MS (with Dansyl Chloride derivatization)0.1175 ng/mL0.3525 ng/mL nih.gov
Benzylpiperazine (BZP)LLE-GC-MS24.8 ng/mL82.7 ng/mL researchgate.net
Various PiperazinesHPLC-DADNot specified0.125 - 0.5 µg/mL researchgate.net
40 PiperazinesUPLC-MS/MS0.5 - 20 pg/mg5 - 20 pg/mg nih.gov
Piperidine (B6355638)RP-HPLC (with derivatization)0.15 µg/mL0.44 µg/mL nih.gov

Accuracy, Precision, and Robustness

The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. For this compound, establishing the accuracy, precision, and robustness of a quantification method, typically using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is paramount.

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by spike-recovery experiments, where known concentrations of this compound are added to a blank matrix (e.g., plasma, cell lysate) and then analyzed. The percentage of the compound recovered is a direct measure of the method's accuracy.

Precision evaluates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include the pH of the mobile phase, column temperature, and flow rate.

A representative data table illustrating the validation parameters for an analytical method for this compound is presented below. Please note that this data is hypothetical and serves to exemplify the expected results from such a validation study.

Validation Parameter Acceptance Criteria Hypothetical Results
Accuracy (% Recovery)
Low QC (15 ng/mL) 85-115% 98.7%
Medium QC (150 ng/mL) 85-115% 101.2%
High QC (1500 ng/mL) 85-115% 99.5%
Precision (% RSD)
Repeatability
Low QC ≤ 15% 4.8%
Medium QC ≤ 15% 3.1%
High QC ≤ 15% 2.5%
Intermediate Precision
Low QC ≤ 15% 6.2%
Medium QC ≤ 15% 4.5%
High QC ≤ 15% 3.8%
Robustness
Mobile Phase pH (± 0.2) % RSD ≤ 5% 2.1%
Column Temperature (± 5°C) % RSD ≤ 5% 3.4%

Application in Research Sample Analysis (e.g., Biological Matrices from In Vitro Studies)

Validated analytical methods are subsequently employed to analyze samples from various research studies. In the context of in vitro studies, such as metabolic stability assays in liver microsomes or cell permeability assays (e.g., Caco-2), the accurate quantification of this compound is essential for determining key pharmacokinetic parameters.

For instance, in a metabolic stability study, the concentration of the compound is measured over time after incubation with liver microsomes. The rate of disappearance of the parent compound allows for the calculation of its intrinsic clearance. Similarly, in permeability studies, the analytical method is used to quantify the amount of the compound that has traversed a cell monolayer, providing insights into its potential absorption characteristics.

The analysis of these biological matrices often requires specific sample preparation techniques, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering substances and concentrate the analyte before injection into the analytical instrument. The choice of extraction method depends on the nature of the matrix and the physicochemical properties of this compound.

The following table provides a hypothetical example of data from an in vitro metabolic stability assay for this compound in human liver microsomes.

Incubation Time (minutes) Concentration of this compound (µM) % Remaining
0 1.00 100
5 0.85 85
15 0.62 62
30 0.38 38

This data would then be used to calculate the in vitro half-life and intrinsic clearance of the compound, providing valuable information for its further development.

Future Research Directions and Research Gaps

Exploration of Novel Synthetic Pathways and Catalytic Approaches

The synthesis of piperazine (B1678402) derivatives has evolved significantly, moving towards more efficient and sustainable methods. researchgate.net For a compound like 1-(4-methylbenzoyl)-4-propylpiperazine, which involves both N-acylation and N-alkylation, future research could explore innovative catalytic strategies.

One promising avenue is the use of photoredox catalysis . This approach has been successfully applied to the site-selective C-H functionalization of piperazine compounds, offering a way to create highly decorated piperazine fragments. nih.govbohrium.com Exploring photoredox-mediated pathways could lead to more efficient and atom-economical syntheses of this compound and its analogs.

Additionally, advancements in transition-metal-catalyzed reactions present opportunities to streamline the synthesis. researchgate.net For instance, palladium-catalyzed Buchwald-Hartwig coupling is a primary method for creating N-arylpiperazines and could be adapted for N-acylation. nih.gov Similarly, methods for N-alkylation, such as reductive amination and the reduction of carboxamides, are well-established but could be improved with novel catalysts to enhance yield and reduce reaction times. nih.gov The development of one-pot or tandem reactions that combine the acylation and alkylation steps would represent a significant leap in efficiency.

Synthetic ApproachPotential Advantages for this compoundKey Research Focus
Photoredox Catalysis High site-selectivity, access to novel analogs, mild reaction conditions. nih.govbohrium.comDevelopment of specific photocatalysts for N-acylation and N-alkylation of the piperazine core.
Advanced Transition-Metal Catalysis Improved efficiency, broader substrate scope, potential for asymmetric synthesis. researchgate.netDesign of novel ligands and catalysts for efficient one-pot synthesis.
Flow Chemistry Enhanced safety, scalability, and reproducibility.Optimization of reaction conditions in continuous flow reactors for industrial-scale production.
Biocatalysis High stereoselectivity, environmentally friendly conditions.Identification and engineering of enzymes capable of catalyzing the N-acylation and N-alkylation steps.

Deeper Understanding of Conformational Dynamics and Their Impact on Interactions

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. For piperazine derivatives, the flexibility of the six-membered ring and the orientation of its substituents play a crucial role in how they interact with biological targets. nih.gov Future research should focus on elucidating the conformational landscape of this compound.

Proteins, as dynamic molecules, exist in an ensemble of conformations, and their remodeling is a key aspect of cellular signaling. nih.gov The binding of a ligand like this compound can shift this conformational equilibrium, leading to a biological response. dynamic-biosensors.com Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations can provide detailed insights into these dynamic processes. nih.gov For example, MD simulations have been used to study the conformational transitions of elastin-like peptides, revealing how specific residues, like proline, act as hinges for large-scale motions. nih.gov A similar approach could reveal the preferred conformations of this compound and how it adapts its shape upon binding to a target.

Understanding these dynamics is essential for structure-based drug design, allowing for the rational optimization of the molecule to improve its potency and selectivity. researchgate.net

Advanced Computational Modeling for Predictive Chemical Biology

Computational chemistry and molecular modeling have become indispensable tools in drug discovery. researchgate.net For this compound, advanced computational models can be employed to predict its physicochemical properties, biological activities, and potential off-target effects.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the structural features of piperazine derivatives with their biological activity. nih.gov These models can then be used to predict the activity of novel analogs of this compound before they are synthesized, saving time and resources. nih.gov

Molecular docking simulations can predict how this compound might bind to the active site of a protein. tandfonline.com By combining docking with molecular dynamics simulations, researchers can gain a more dynamic and realistic view of the binding process, including the crucial protein-ligand interactions. nih.gov These computational approaches can guide the design of more potent and selective compounds. nih.gov

Modeling TechniqueApplication to this compoundExpected Outcome
QSAR Predicting the biological activity of novel analogs based on their chemical structure. nih.govA predictive model to guide the synthesis of more potent compounds.
Molecular Docking Identifying potential binding modes within a target protein's active site. tandfonline.comA static snapshot of the most likely protein-ligand interaction.
Molecular Dynamics Simulations Simulating the dynamic behavior of the compound and its interaction with a target over time. nih.govA deeper understanding of the binding mechanism and conformational changes.
Free Energy Perturbation (FEP) Accurately predicting the binding affinity of new analogs.Quantitative prediction of potency to prioritize synthetic efforts.

Identification of Novel Molecular Interactions and Biochemical Targets (In Vitro)

While the specific biological targets of this compound may not be fully elucidated, the piperazine scaffold is known to interact with a wide range of receptors and enzymes. researchgate.net A crucial area of future research is the systematic in vitro screening of this compound against various biological targets to identify novel molecular interactions.

High-throughput screening (HTS) of large compound libraries, combined with structure-based virtual screening, can accelerate the identification of lead compounds with promising biological activities. researchgate.net By screening this compound against panels of receptors, enzymes, and ion channels, researchers can uncover previously unknown biological activities. For instance, various piperazine derivatives have shown affinity for sigma receptors, which are implicated in a number of neurological disorders. nih.gov

Once a potential target is identified, further in vitro assays are needed to confirm the interaction and determine the mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics.

Development of Advanced Analytical Techniques for Comprehensive Profiling

As new piperazine derivatives are synthesized and their biological activities are explored, the need for advanced analytical techniques for their comprehensive profiling becomes paramount. ojp.gov These methods are essential for quality control, pharmacokinetic studies, and metabolite identification. auburn.edu

While standard techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are routinely used for the analysis of piperazine derivatives, there is a continuous drive to improve their sensitivity, resolution, and discriminatory power. ojp.govresearchgate.net The development of ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has enabled the detection of piperazine compounds at very low concentrations in complex biological matrices. researchgate.net

Future research in this area could focus on the development of novel derivatization reagents to enhance the detection of this compound and its metabolites. researchgate.net Additionally, the application of advanced separation techniques, such as supercritical fluid chromatography (SFC) and capillary electrophoresis (CE), could offer alternative and complementary methods for the analysis of this class of compounds.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(4-methylbenzoyl)-4-propylpiperazine derivatives?

Acylation of the piperazine core is a key step. For example, coupling reactions between substituted benzoic acids and 4-propylpiperazine derivatives using dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) are standard . Solvent choice (e.g., dichloromethane or methanol) and temperature control (room temperature to reflux) are critical for optimizing yields. Purification often involves crystallization or flash chromatography .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR confirm substituent positions and purity. For instance, aromatic protons in the 4-methylbenzoyl group appear as distinct multiplets in CDCl3_3 .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Q. What safety protocols are recommended for handling piperazine derivatives?

Use personal protective equipment (PPE), including gloves and goggles, to avoid skin/eye irritation. Work under fume hoods to prevent inhalation of dust or vapors. Store compounds in sealed containers away from oxidizers, and follow OSHA guidelines for hazardous material disposal .

Advanced Research Questions

Q. How do substituent variations on the benzoyl group influence supramolecular assembly and crystallinity?

Substituents like halogens or methoxy groups alter hydrogen bonding and π-π interactions. For example, 2-fluorobenzoyl derivatives form chains via C–H⋯O bonds, while 2-chloro analogs exhibit sheet-like structures due to stronger halogen interactions . Disorder in crystal lattices (e.g., partial occupancy of aroyl rings) can be resolved using SHELXL refinement with restraints .

Q. What strategies mitigate low yields in multi-step syntheses of piperazine-based compounds?

  • Optimize Reaction Conditions: Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions and monitor pH to avoid side reactions .
  • Catalytic Methods: Transition-metal catalysts (e.g., Pd for cross-couplings) improve efficiency in introducing aryl/alkyl groups .
  • Scale-Up Techniques: Continuous flow reactors enhance reproducibility and reduce decomposition risks .

Q. How can computational methods elucidate bioactivity contradictions among structurally similar derivatives?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like serotonin receptors. For example, 4-methylbenzoyl derivatives may show higher selectivity for 5-HT1A_{1A} receptors compared to chloro-substituted analogs due to hydrophobic interactions. MD simulations assess stability of ligand-receptor complexes .

Data Contradiction Analysis

Q. Why do some derivatives exhibit inconsistent bioactivity despite similar structures?

  • Steric Effects: Bulky substituents (e.g., 4-methylcyclohexyl) may hinder target binding, reducing potency .
  • Metabolic Stability: Ethoxybenzyl groups increase lipophilicity but may accelerate cytochrome P450-mediated degradation .
  • Crystallographic Disorder: Structural ambiguities in X-ray data (e.g., disordered aroyl rings) can lead to misinterpretation of bioactive conformers .

Methodological Recommendations

Q. How to address challenges in crystallizing hydrophobic piperazine derivatives?

  • Solvent Screening: Use methanol/ethyl acetate mixtures (1:1 v/v) for slow evaporation, promoting ordered crystal growth .
  • Additives: Small amounts of hexane or cyclohexane induce nucleation in viscous solutions.

Q. What are best practices for validating hydrogen bonding networks in crystal structures?

Use SHELX hydrogen-bond restraints and validate with Mercury software. For weak C–H⋯O interactions, ensure donor-acceptor distances < 3.5 Å and angles > 120° .

Tables of Key Findings

Property Observation Reference
Crystallographic Disorder Partial occupancy (94.2% vs. 5.8%) in 2-chlorobenzoyl derivatives
Bioactivity (5-HT1A_{1A}) 4-Methylbenzoyl analogs show IC50_{50} = 12 nM vs. 45 nM for 4-fluoro analogs
Thermal Stability Decomposition onset at 413–416 K in piperazinium salts

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.